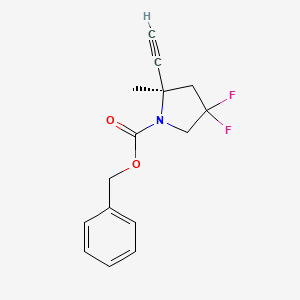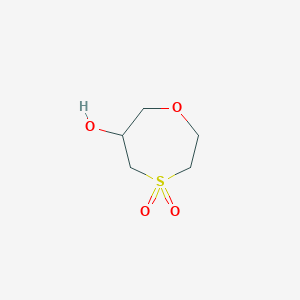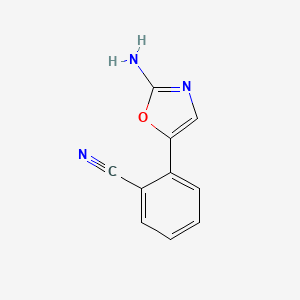
2-(2-Aminooxazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminooxazol-5-yl)benzonitrile is a heterocyclic organic compound that belongs to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminooxazol-5-yl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(2-Aminooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties
科学的研究の応用
2-(2-Aminooxazol-5-yl)benzonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, particularly against bacterial and fungal strains.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Aminooxazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The primary amine group can participate in protonation, acylation, or alkylation reactions, while the oxazole ring can undergo ring expansion and electrophilic substitution. These interactions can lead to the formation of various biologically active compounds that exert their effects through different molecular pathways.
類似化合物との比較
2-(2-Aminooxazol-5-yl)benzonitrile can be compared with other similar compounds, such as:
2-Aminooxazole: A simpler oxazole derivative with similar chemical properties but lacking the benzonitrile group.
2-Aminothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen in the oxazole ring.
Benzoxazole: A compound with a fused benzene and oxazole ring, which has different chemical and biological properties.
The uniqueness of this compound lies in its combination of the oxazole ring and the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
2-(2-amino-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-3-1-2-4-8(7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |
InChIキー |
FMGWCWXSRRYBTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



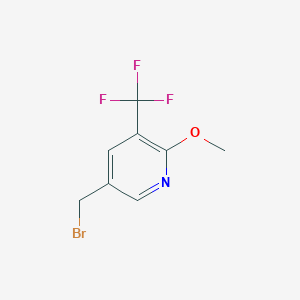
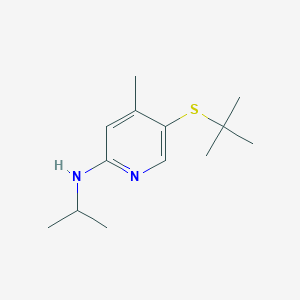
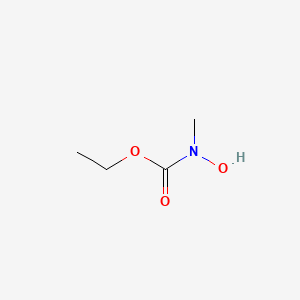


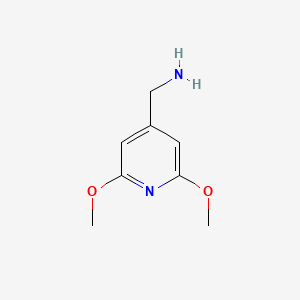

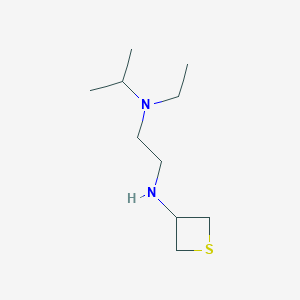

![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)
